Cas no 80634-89-5 (5-2-(1,3-Dioxanyl)-1-pentene)

5-2-(1,3-Dioxanyl)-1-pentene structure
5-2-(1,3-Dioxanyl)-1-pentene structure
商品名:5-2-(1,3-Dioxanyl)-1-pentene
CAS番号:80634-89-5
MF:
メガワット:
MDL:MFCD07782397
CID:4659378
PubChem ID:10059263

5-2-(1,3-Dioxanyl)-1-pentene 化学的及び物理的性質

名前と識別子

    • 5-2-(1,3-Dioxanyl)-1-pentene
    • MDL: MFCD07782397
    • インチ: InChI=1S/C9H16O2/c1-2-3-4-6-9-10-7-5-8-11-9/h2,9H,1,3-8H2
    • InChIKey: IGECLBSWTBPFMG-UHFFFAOYSA-N
    • ほほえんだ: C=CCCCC1OCCCO1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 4

5-2-(1,3-Dioxanyl)-1-pentene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB427483-5 g
5-[2-(1,3-Dioxanyl)]-1-pentene
80634-89-5
5g
€1,373.40 2023-07-18
Enamine
EN300-246894-0.1g
2-(pent-4-en-1-yl)-1,3-dioxane
80634-89-5 95%
0.1g
$257.0 2024-06-19
Aaron
AR01C22R-5g
2-(pent-4-en-1-yl)-1,3-dioxane
80634-89-5 95%
5g
$2984.00 2023-12-14
1PlusChem
1P01C1UF-10g
2-(pent-4-en-1-yl)-1,3-dioxane
80634-89-5 95%
10g
$4006.00 2023-12-16
1PlusChem
1P01C1UF-250mg
2-(pent-4-en-1-yl)-1,3-dioxane
80634-89-5 95%
250mg
$516.00 2024-04-21
A2B Chem LLC
AW41079-500mg
2-(Pent-4-en-1-yl)-1,3-dioxane
80634-89-5 95%
500mg
$645.00 2024-04-19
Enamine
EN300-246894-1g
2-(pent-4-en-1-yl)-1,3-dioxane
80634-89-5 95%
1g
$743.0 2023-09-15
abcr
AB427483-5g
5-[2-(1,3-Dioxanyl)]-1-pentene
80634-89-5
5g
€1373.40 2023-09-04
A2B Chem LLC
AW41079-50mg
2-(Pent-4-en-1-yl)-1,3-dioxane
80634-89-5 95%
50mg
$219.00 2024-04-19
A2B Chem LLC
AW41079-1g
2-(Pent-4-en-1-yl)-1,3-dioxane
80634-89-5 95%
1g
$818.00 2024-04-19

5-2-(1,3-Dioxanyl)-1-pentene 関連文献

5-2-(1,3-Dioxanyl)-1-penteneに関する追加情報

Introduction to 5-2-(1,3-Dioxanyl)-1-pentene (CAS No. 80634-89-5)

5-2-(1,3-Dioxanyl)-1-pentene, identified by the Chemical Abstracts Service Number (CAS No.) 80634-89-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of novel bioactive molecules.

The structural motif of 5-2-(1,3-Dioxanyl)-1-pentene consists of a pentene backbone functionalized with a 1,3-dioxane moiety at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis. The presence of the 1,3-dioxane ring enhances the compound's reactivity, particularly in nucleophilic substitution and elimination reactions, which are pivotal in constructing more complex molecular architectures.

In recent years, there has been a growing interest in exploring the synthetic utility of oxygen-containing heterocycles like 1,3-dioxanes. These heterocycles are not only valuable in medicinal chemistry but also play a crucial role in materials science due to their ability to form stable complexes with various metal ions. The incorporation of such moieties into alkenes has opened up new avenues for designing molecules with tailored properties for drug delivery systems and catalytic applications.

The chemical behavior of 5-2-(1,3-Dioxanyl)-1-pentene is influenced by the conjugation between the double bond and the oxygen atoms within the 1,3-dioxane ring. This conjugation system can modulate the electronic distribution across the molecule, affecting its reactivity and interaction with biological targets. Such features are particularly relevant in pharmaceutical research, where precise control over molecular interactions is essential for developing effective therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like 5-2-(1,3-Dioxanyl)-1-pentene with high accuracy. Molecular modeling studies have revealed that this compound can adopt multiple conformations depending on its environment, which could be exploited for designing molecules with specific binding affinities or metabolic stability. These insights are invaluable for drug discovery efforts aimed at identifying novel therapeutic candidates.

The synthesis of 5-2-(1,3-Dioxanyl)-1-pentene involves multi-step organic transformations that highlight its synthetic versatility. One common approach involves the reaction of pentenyl halides with protected diols derived from 1,3-dioxanes, followed by deprotection under mild conditions. This strategy leverages the regioselectivity of nucleophilic substitution reactions to construct the desired framework efficiently.

In pharmaceutical research, derivatives of 5-2-(1,3-Dioxanyl)-1-pentene have been explored as potential scaffolds for bioactive molecules. The flexibility provided by the pentene backbone allows for modifications at various positions, enabling the introduction of pharmacophores that interact with biological targets. For instance, studies have shown that certain analogs exhibit inhibitory activity against enzymes involved in inflammatory pathways, suggesting their potential as lead compounds for drug development.

The role of 5-2-(1,3-Dioxanyl)-1-pentene in materials science is also noteworthy. Its ability to form coordination complexes with transition metals makes it a candidate for applications in catalysis and material engineering. These complexes can serve as catalysts for organic transformations or as functional components in advanced materials with unique properties.

Future research directions may focus on expanding the chemical space accessible through derivatives of 5-2-(1,3-Dioxanyl)-1-pentene. Techniques such as directed evolution or combinatorial chemistry could be employed to generate libraries of modified compounds for high-throughput screening. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes that minimize waste and energy consumption.

The growing emphasis on sustainable chemistry has prompted investigations into alternative synthetic methodologies for producing compounds like 5-2-(1,3-Dioxanyl)-1-pentene. Catalytic processes that utilize renewable feedstocks or operate under milder conditions are being actively explored. Such approaches align with global efforts to reduce the environmental impact of chemical manufacturing while maintaining high standards of efficiency and yield.

In conclusion,5-2-(1,3-Dioxanyl)-1-pentene (CAS No. 80634-89-5) represents a fascinating molecule with diverse applications across organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable building block for developing novel bioactive molecules and functional materials. As research continues to uncover new possibilities for this compound,5-2-(1,3-Dioxanyl)-1-pentene is poised to remain at the forefront of innovation in chemical science.

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Amadis Chemical Company Limited
(CAS:80634-89-5)5-2-(1,3-Dioxanyl)-1-pentene
A1179177
清らかである:99%
はかる:1g
価格 ($):487.0